molecular formula C18H22FN3O B10815083 N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B10815083
M. Wt: 315.4 g/mol
InChI Key: MBTXJGAIMKPLBE-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound featuring an imidazole ring, a fluorophenyl group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the fluorophenyl group and the cyclopropane ring. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced purification techniques, such as chromatography, may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its biological activity, including antimicrobial properties.

  • Medicine: Potential use in drug development, particularly in targeting specific diseases.

  • Industry: Employed in the manufacture of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the fluorophenyl group may enhance binding affinity to biological targets. The cyclopropane ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-5-methoxy-1H-indole-2-carboxamide

  • N-(3-(1H-imidazol-1-yl)propyl)-4-methylbenzamide

Uniqueness: This compound is unique due to its combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds. Its fluorophenyl group, in particular, offers enhanced reactivity and binding capabilities.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTXJGAIMKPLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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